molecular formula C10H9BrO3S B13700690 4-Bromo-7-(methylsulfonyl)-1-indanone

4-Bromo-7-(methylsulfonyl)-1-indanone

Cat. No.: B13700690
M. Wt: 289.15 g/mol
InChI Key: MUQIKENDSORLHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-7-(methylsulfonyl)-1-indanone (CAS 2709071-60-1) is a high-purity chemical intermediate offered for research and development purposes . This compound features a bromine atom and a methylsulfonyl group on an indanone scaffold, making it a versatile building block in organic synthesis, particularly for the construction of more complex molecules in medicinal chemistry . While specific biological data for this exact compound is not widely reported, its molecular structure suggests significant potential. The indanone core is a privileged structure in drug discovery, and the presence of both bromine and methylsulfonyl functional groups makes it a valuable substrate for cross-coupling reactions and further functionalization . Related bromo-indanone derivatives are utilized in the synthesis of compounds investigated as TRPV1 antagonists for pain management (analgesics) and as kinase inhibitors (e.g., KDR), indicating its relevance in developing therapeutics for oncology and other diseases . Researchers may employ this compound to explore structure-activity relationships or as a precursor in synthesizing novel active molecules. The product is supplied with a purity of ≥95% . This product is intended for laboratory research use only and is not classified as a drug, food additive, or for any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9BrO3S

Molecular Weight

289.15 g/mol

IUPAC Name

4-bromo-7-methylsulfonyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H9BrO3S/c1-15(13,14)9-5-3-7(11)6-2-4-8(12)10(6)9/h3,5H,2,4H2,1H3

InChI Key

MUQIKENDSORLHK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C2C(=C(C=C1)Br)CCC2=O

Origin of Product

United States

Synthetic Methodologies for 4 Bromo 7 Methylsulfonyl 1 Indanone

Retrosynthetic Analysis and Strategic Disconnections

A plausible retrosynthetic analysis for 4-Bromo-7-(methylsulfonyl)-1-indanone identifies the most critical disconnection as the intramolecular Friedel-Crafts acylation, a common method for forming the five-membered ring of the indanone core. beilstein-journals.org This disconnection points to 3-(2-bromo-5-(methylsulfonyl)phenyl)propanoic acid as the immediate key precursor.

This strategy hinges on constructing the substituted phenylpropanoic acid first, with the bromine and methylsulfonyl groups already in their final positions relative to the propanoic acid side chain. This approach is often preferred for highly substituted aromatic rings as it can offer better control over the final substitution pattern compared to attempting substitutions on the assembled indanone ring system. However, the success of the final cyclization step is challenging due to the presence of two strongly electron-withdrawing groups (bromo and methylsulfonyl) on the aromatic ring, which deactivate it towards electrophilic substitution. wikipedia.org

Classical Synthetic Routes Towards the 1-Indanone (B140024) Core

The construction of the 1-indanone framework is a well-established process in organic synthesis, with numerous methods available. beilstein-journals.orgrsc.orgliv.ac.uk

Cyclization Reactions for Indanone Framework Construction

The most common and direct method for synthesizing 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their more reactive acyl chloride derivatives. beilstein-journals.org This reaction involves an electrophilic aromatic substitution where the acyl group attacks the aromatic ring, facilitated by a strong acid catalyst.

The choice of catalyst is crucial, especially for deactivated substrates like the proposed precursor for this compound. While aluminum chloride (AlCl₃) is a traditional and powerful Lewis acid for these cyclizations, other reagents are often employed to overcome the challenges of low reactivity or side reactions. beilstein-journals.orglibretexts.org These include polyphosphoric acid (PPA), methanesulfonic acid (MSA), and trifluoromethanesulfonic acid (TfOH), often at elevated temperatures. beilstein-journals.orgnih.govorganic-chemistry.org

Catalyst/ReagentTypical ConditionsApplicability Notes
Aluminum Chloride (AlCl₃)Anhydrous conditions, often from the corresponding acyl chlorideVery common for standard and activated rings; stoichiometric amounts are needed as it complexes with the product ketone. wikipedia.org
Polyphosphoric Acid (PPA)High temperature (e.g., >100°C), neat or in a high-boiling solventEffective for direct cyclization of carboxylic acids, particularly those with electron-donating or weakly deactivating groups. beilstein-journals.org
Methanesulfonic Acid (MSA)Often used as both solvent and catalyst, sometimes with P₂O₅A strong, non-oxidizing acid that can promote cyclization of moderately deactivated systems. researchgate.net
Trifluoromethanesulfonic Acid (TfOH)Potent catalyst for difficult cyclizations, used in smaller quantities than PPA or MSAConsidered a "superacid," it can cyclize even highly deactivated substrates. beilstein-journals.orgorganic-chemistry.org

Precursor Design and Synthesis

The primary synthetic challenge lies in the multi-step preparation of the key intermediate, 3-(2-bromo-5-(methylsulfonyl)phenyl)propanoic acid. A hypothetical but chemically sound pathway can be proposed starting from a commercially available material. One possible route involves:

Introduction of a Methylthio Group : Starting with a suitably substituted aromatic compound, such as 2-bromo-5-fluorotoluene, a nucleophilic aromatic substitution with sodium thiomethoxide (NaSMe) can introduce a methylthio (-SMe) group.

Oxidation to Methylsulfonyl : The methylthio group is then readily oxidized to the target methylsulfonyl (-SO₂Me) group using an oxidizing agent like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). beilstein-journals.org

Side-Chain Elaboration : The methyl group on the aromatic ring can be converted into the required propanoic acid side chain. This typically involves a free-radical bromination of the benzylic position to form a benzyl (B1604629) bromide, followed by reaction with a malonate ester and subsequent hydrolysis and decarboxylation to yield the 3-arylpropanoic acid. A related synthesis for 3-(2-bromo-5-(methylthio)phenyl)-1-propanol has been documented, demonstrating the feasibility of constructing such substitution patterns. prepchem.com

This sequence strategically installs the key functional groups onto the aromatic core before the final ring-closing reaction.

Introduction of the Bromine Moiety at the C4 Position

An alternative synthetic strategy would involve constructing the 7-(methylsulfonyl)-1-indanone ring first and then introducing the bromine atom. However, this approach faces significant regioselectivity challenges.

Regioselective Bromination Strategies

The directing effects of the substituents on the 7-(methylsulfonyl)-1-indanone ring are critical in determining the position of electrophilic bromination. wikipedia.org

Acyl Group (C1-Carbonyl) : The carbonyl group is part of the fused ring system and acts as a deactivating, meta-directing group. It withdraws electron density from the aromatic ring, directing incoming electrophiles to the C5 and C7 positions. Since C7 is already substituted, it strongly directs towards C5.

Methylsulfonyl Group (C7) : The methylsulfonyl group is a strongly deactivating and meta-directing group. organicchemistrytutor.com It directs incoming electrophiles to the positions meta to itself, which are the C4a and C5 positions.

Considering these combined effects, both the carbonyl and the methylsulfonyl groups strongly favor electrophilic substitution at the C5 position. Therefore, a direct bromination of 7-(methylsulfonyl)-1-indanone would be expected to yield primarily 5-bromo-7-(methylsulfonyl)-1-indanone, making the synthesis of the desired 4-bromo isomer highly problematic via this route. This analysis underscores the strategic advantage of preparing the 3-(2-bromo-5-(methylsulfonyl)phenyl)propanoic acid precursor where the bromine is already in the correct position.

Optimized Reaction Conditions for C4 Bromination

While direct C4 bromination of 7-(methylsulfonyl)-1-indanone is electronically disfavored, conditions for the bromination of deactivated aromatic rings are well-established. Such reactions typically require a bromine source and a strong Lewis acid catalyst to activate the electrophile.

Studies on the bromination of other substituted 1-indanones show that reaction conditions can be tuned to favor aromatic substitution over α-bromination (on the carbon next to the carbonyl). researchgate.net For aromatic bromination on a deactivated ring, forcing conditions would be necessary.

Brominating AgentCatalyst/ConditionsOutcome/Notes
Br₂FeBr₃ or AlCl₃, in a non-polar solvent (e.g., CH₂Cl₂, CCl₄)Standard conditions for aromatic bromination of deactivated rings. Would likely yield the 5-bromo isomer.
N-Bromosuccinimide (NBS)Strong acid catalyst (e.g., H₂SO₄, TfOH)NBS in the presence of a strong protic acid can brominate deactivated aromatic compounds. Regioselectivity remains an issue. nih.gov
Br₂Acetic Acid (AcOH)Under acidic conditions, bromination can occur at the α-position to the carbonyl, competing with aromatic substitution. researchgate.net

These conditions, while effective for bromination in general, would not overcome the inherent electronic directing effects of the indanone system, making them unsuitable for the regioselective synthesis of the 4-bromo isomer from a 7-substituted precursor.

Incorporation of the Methylsulfonyl Group at the C7 Position

The introduction of a methylsulfonyl (-SO₂CH₃) group onto the C7 position of the 4-bromo-1-indanone (B57769) framework is a critical step that can be achieved through several synthetic routes. The choice of method often depends on the available starting materials and the desired reaction conditions.

Direct sulfonylation of the 4-bromo-1-indanone aromatic ring is a primary approach for installing a sulfur-containing functional group. This typically proceeds via an electrophilic aromatic substitution (SₑAr) mechanism.

The key electrophile in sulfonation is sulfur trioxide (SO₃) or its protonated form, which is highly reactive towards electron-rich aromatic rings. The reaction is commonly carried out using fuming sulfuric acid (oleum), which is a solution of SO₃ in concentrated sulfuric acid. The mechanism involves the attack of the indanone's aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. A subsequent deprotonation step by a weak base restores the aromaticity of the ring, resulting in the formation of a sulfonic acid group (-SO₃H) at the C7 position.

The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring. In 4-bromo-1-indanone, the acyl group (part of the five-membered ring) is a deactivating, meta-directing group. The bromine atom is also deactivating but is ortho-, para-directing. The interplay of these electronic effects directs the incoming electrophile. For the desired 7-sulfonyl product, the substitution occurs ortho to the bromo group and meta to the carbonyl-linked carbon.

Once the sulfonic acid is installed, it must be converted to the target methyl sulfone. This is typically a two-step process involving:

Conversion of the sulfonic acid to a more reactive sulfonyl chloride (-SO₂Cl) using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Reaction of the sulfonyl chloride with a suitable methylating agent. However, a more common route to obtain a methyl sulfone is through reduction of the sulfonyl chloride to a sulfinate salt, followed by methylation.

Reaction StepTypical ReagentsIntermediate/ProductMechanism
SulfonationFuming H₂SO₄ (H₂SO₄ + SO₃)4-Bromo-1-oxo-2,3-dihydro-1H-indene-7-sulfonic acidElectrophilic Aromatic Substitution
ChlorinationSOCl₂, PCl₅4-Bromo-1-oxo-2,3-dihydro-1H-indene-7-sulfonyl chlorideNucleophilic Acyl Substitution
Methylation (via sulfinate)1. Reduction (e.g., Na₂SO₃) 2. Methylating Agent (e.g., CH₃I)This compoundNucleophilic Substitution

An alternative to direct sulfonylation is the use of functional group interconversion (FGI), where a different functional group at the C7 position is converted into the methylsulfonyl group. This multi-step approach can offer better control over regioselectivity and milder reaction conditions.

A prominent FGI strategy begins with a 7-amino-4-bromo-1-indanone precursor. The amino group can be converted into a diazonium salt (-N₂⁺) using nitrous acid (generated in situ from NaNO₂ and a strong acid). The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations.

In a Sandmeyer-type reaction, the diazonium salt can be treated with sulfur dioxide in the presence of a copper(I) catalyst to form a sulfonyl chloride intermediate. nih.govorganic-chemistry.orgnih.govorganic-chemistry.orgresearchgate.net This method is particularly useful for introducing the sulfonyl group onto aromatic rings that might not be suitable for direct electrophilic substitution. nih.gov Once the 4-bromo-1-indanone-7-sulfonyl chloride is formed, it can be converted to the methyl sulfone.

Another FGI pathway involves the introduction of a thiol group (-SH) at the C7 position. This can also be achieved from the diazonium salt intermediate. The thiol group can then be alkylated with a methyl source (e.g., methyl iodide) to yield a methyl sulfide (B99878) (-SCH₃). The final step is the oxidation of the sulfide to the corresponding sulfone (-SO₂CH₃). This oxidation is typically achieved using strong oxidizing agents such as hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate (B83412) (KMnO₄). organic-chemistry.orgjchemrev.com The oxidation proceeds in two stages, first to the sulfoxide (B87167) (-SOCH₃) and then to the sulfone, and conditions can be controlled to obtain the desired oxidation state. organic-chemistry.org

Modern and Sustainable Synthetic Approaches

Recent advances in organic synthesis have focused on developing more efficient, selective, and environmentally friendly methods. These modern approaches are applicable to the synthesis of complex molecules like this compound.

Transition-metal catalysis has revolutionized the formation of carbon-sulfur bonds. Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for creating aryl sulfones from various precursors, often under milder conditions than traditional methods. organic-chemistry.org

For instance, a 4-bromo-7-iodo-1-indanone or a 4-bromo-1-indanone-7-boronic acid derivative could serve as a substrate in a palladium-catalyzed coupling reaction. The coupling partner would be a source of the methylsulfonyl group, such as sodium methanesulfinate (B1228633) (CH₃SO₂Na). organic-chemistry.org These catalytic cycles typically involve oxidative addition, transmetalation, and reductive elimination steps to form the desired C-S bond with high efficiency and functional group tolerance. organic-chemistry.orgresearchgate.netmdpi.com

Recent research has also explored metal-free approaches for C-S bond formation. For example, aryne intermediates, generated from precursors like o-silyl aryl triflates, can react with sodium sulfinates to form aryl sulfones under transition-metal-free conditions. docksci.com Such a strategy could potentially be adapted for the indanone system.

Catalytic MethodIndanone PrecursorSulfonyl SourceTypical Catalyst
Palladium-Catalyzed Cross-Coupling7-Iodo- or 7-Triflate-Substituted IndanoneSodium MethanesulfinatePd complex (e.g., Pd(PPh₃)₄) + Ligand
Copper-Catalyzed Cross-Coupling7-Halo-Substituted IndanoneMethanethiol (followed by oxidation)Cu(I) salt (e.g., CuI) + Ligand
Nickel-Catalyzed Sulfonylation7-Boronic Acid-Substituted IndanonePotassium Metabisulfite (SO₂ source) + Methylating agentNi(II) salt + Ligand

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, these principles can be applied at various stages.

One key area is the use of safer and more environmentally benign solvents and reagents. For example, protocols for sulfonylation reactions have been developed using water as a solvent, which avoids the use of toxic organic solvents. rsc.org Similarly, the development of solid, stable SO₂ surrogates (like DABSO) for Sandmeyer-type reactions enhances safety and ease of handling compared to gaseous sulfur dioxide. nih.govorganic-chemistry.org

Another green approach is the use of mechanochemistry, where reactions are conducted by grinding solids together, often with minimal or no solvent. rsc.org This can lead to shorter reaction times, higher yields, and a significant reduction in waste. A mechanochemical-assisted sulfonylation could be a potential green route for the synthesis. rsc.org

Furthermore, developing catalytic processes (as discussed in 2.5.1) aligns with green chemistry principles by reducing the need for stoichiometric reagents, which often generate large amounts of waste. The use of reusable catalysts and eco-friendly reagents, such as dimethyl carbonate as a green methylating agent in the synthesis of methyl sulfones, further enhances the sustainability of the synthesis. nih.govresearchgate.net The development of synthetic methods that produce non-toxic byproducts, such as sodium and potassium salts, also represents a significant advance in green chemistry for sulfonyl compounds. eurekalert.orgsciencedaily.com

Chemical Reactivity and Advanced Transformations of 4 Bromo 7 Methylsulfonyl 1 Indanone

Cross-Coupling Reactions at the C4-Bromo Position

The presence of a bromine atom on the aromatic ring of 4-bromo-7-(methylsulfonyl)-1-indanone suggests its potential as a substrate in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. rsc.orgnih.gov For this compound, this reaction would involve the coupling of the aryl bromide with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. The electron-withdrawing nature of the methylsulfonyl group at the 7-position and the carbonyl group at the 1-position is expected to enhance the reactivity of the C4-bromo bond towards oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle.

A variety of aryl, heteroaryl, and vinyl boronic acids could potentially be coupled at the C4 position, leading to a diverse range of substituted 7-(methylsulfonyl)-1-indanone derivatives. The choice of catalyst, ligand, base, and solvent would be crucial for optimizing the reaction conditions and achieving high yields. While no specific examples for this compound are documented, studies on other substituted bromo-indazoles have demonstrated the feasibility of such transformations. nih.gov

Sonogashira Coupling for Alkynyl Group Introduction

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This reaction would enable the introduction of an alkynyl group at the C4 position of this compound. The resulting alkynyl-substituted indanones are valuable intermediates for the synthesis of more complex molecules.

The reaction is typically carried out in the presence of a base, such as an amine, which also serves as the solvent. organic-chemistry.org The reactivity of the C4-bromo bond is anticipated to be suitable for this transformation, although specific conditions would need to be empirically determined.

Buchwald-Hartwig Amination and Other C-N Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This methodology could be applied to this compound to introduce a wide range of primary and secondary amines at the C4 position. The resulting 4-amino-7-(methylsulfonyl)-1-indanone derivatives are of interest in medicinal chemistry due to the prevalence of arylamine moieties in pharmaceuticals.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the phosphine (B1218219) ligand coordinated to the palladium catalyst. Different generations of ligands have been developed to accommodate a broad scope of amine and aryl halide substrates. wikipedia.org

Stereochemical Implications in Cross-Coupling Reactions

Cross-coupling reactions on the aromatic ring of this compound are not expected to directly involve the stereocenter at the C2 position of the indanone ring. However, the introduction of bulky substituents at the C4 position could potentially influence the stereochemical outcome of subsequent reactions at the C2 or C1 positions through steric hindrance or other non-covalent interactions. For instance, in subsequent reductions of the carbonyl group, the newly introduced group at C4 might direct the approach of a reducing agent, leading to a specific diastereomer. No specific studies on the stereochemical implications for this particular compound have been found.

Reactions Involving the 1-Indanone (B140024) Carbonyl Group

The carbonyl group of the 1-indanone moiety is a key functional group that can undergo a variety of transformations, most notably nucleophilic additions and reductions.

Nucleophilic Additions and Reductions

The carbonyl carbon of this compound is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com This can lead to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. A wide array of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds) and hydrides, can participate in this reaction.

Reduction of the carbonyl group to a hydroxyl group can be achieved using various reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reducing agent can influence the stereochemical outcome of the reaction, potentially leading to the formation of diastereomeric alcohols if a chiral center is present at the C2 position. The presence of the electron-withdrawing methylsulfonyl group may influence the reactivity of the carbonyl group, although specific studies on this effect in this compound are not available.

Condensation Reactions and Enolization Chemistry

The carbonyl group of the 1-indanone skeleton is central to its reactivity, particularly through the chemistry of its α-carbon (the C2 position). The protons on this carbon are acidic due to their proximity to the electron-withdrawing carbonyl group, facilitating the formation of an enolate ion in the presence of a base. This enolization is a critical first step for various condensation reactions.

The formation of the enolate allows this compound to act as a nucleophile. It can subsequently react with electrophilic partners, such as aldehydes or ketones, in aldol-type condensation reactions. Similarly, it can participate in Mannich reactions with an amine and a non-enolizable aldehyde (like formaldehyde) to introduce an aminomethyl group at the C2 position. The enolate can also be involved in Knoevenagel condensations. The specific conditions, such as the choice of base and solvent, can be tuned to control the outcome of these reactions. Organocatalysts, for instance, can promote the enolization of the indanone moiety to facilitate subsequent reactions. nih.gov

Reactivity of the Methylsulfonyl Group

The methylsulfonyl (-SO2CH3) group is a powerful electron-withdrawing substituent that profoundly influences the reactivity of the aromatic ring.

Potential as a Leaving Group in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) reactions typically require an aromatic ring to be activated by potent electron-withdrawing groups positioned ortho or para to a suitable leaving group. wikipedia.org In this compound, the aromatic ring is substituted with two strong electron-withdrawing groups (bromo and methylsulfonyl) in addition to the deactivating effect of the fused carbonyl system.

While halogens are common leaving groups in SNAr reactions, the methylsulfone group itself can also function as a leaving group under certain conditions, especially when activated by other functionalities on the ring. rsc.org Nucleophilic aromatic substitution generally requires a leaving group to be activated by an electron-withdrawing group. rsc.org In this molecule, the bromo group at the C4 position is ortho to the carbonyl system's attachment point and meta to the methylsulfonyl group. Conversely, the methylsulfonyl group at C7 is para to the carbonyl system's attachment point and meta to the bromo group.

Given the typical leaving group hierarchy and the principles of SNAr, the bromine atom is the more probable leaving group. The reaction is facilitated by the stabilization of the negative charge in the intermediate Meisenheimer complex by the strongly electron-withdrawing methylsulfonyl group. wikipedia.orglibretexts.org A strong nucleophile would attack the carbon bearing the bromine, leading to the substitution of bromide.

Influence on Aromatic Ring Electron Density and Reactivity

The methylsulfonyl group exerts a strong electron-withdrawing effect on the aromatic ring through both induction (due to the high electronegativity of the oxygen and sulfur atoms) and resonance. This effect, combined with the electron-withdrawing nature of the bromine atom and the carbonyl group, renders the aromatic ring significantly electron-deficient.

This pronounced decrease in electron density has two major consequences:

Deactivation towards Electrophilic Aromatic Substitution (EAS): The ring is strongly deactivated, making electrophilic substitution reactions, which require an electron-rich aromatic system, extremely difficult to achieve. latech.edulibretexts.org

Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the aromatic ring makes it highly susceptible to attack by nucleophiles, thereby activating it for SNAr reactions, as discussed previously. wikipedia.orgrsc.org

Functionalization of the Indanone Ring System

Electrophilic Aromatic Substitution Patterns

As noted above, the indanone ring is severely deactivated by the presence of the bromo and methylsulfonyl substituents, as well as the fused carbonyl ring. Standard electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions are unlikely to proceed under normal conditions. The powerful deactivating nature of the existing groups would require exceptionally harsh reaction conditions, which would likely lead to degradation of the molecule rather than controlled substitution.

If a substitution were to be forced, predicting the regiochemical outcome would involve considering the directing effects of the three groups. Both the bromo and methylsulfonyl groups are deactivating. Halogens are typically ortho-, para-directing, while the methylsulfonyl group is a meta-director. lasalle.edu The combined deactivating effects make such transformations synthetically unviable.

Transformations at the α-Carbon of the Carbonyl Group

The most accessible site for the functionalization of this compound is the α-carbon (C2) of the cyclopentanone (B42830) ring. The acidity of the α-protons allows for deprotonation with a suitable base to form a nucleophilic enolate. nih.gov This intermediate can react with a wide array of electrophiles, enabling diverse transformations:

Alkylation: Reaction of the enolate with alkyl halides can introduce alkyl chains at the C2 position.

Halogenation: The α-carbon can be halogenated (e.g., chlorinated or further brominated) using appropriate halogenating agents.

Acylation: Acyl groups can be introduced by reacting the enolate with acyl chlorides or anhydrides.

This reactivity at the α-position provides a reliable strategy for elaborating the structure of the indanone core without altering the substitution pattern of the highly deactivated aromatic ring. rsc.org

Data Tables

Table 1: Properties of this compound

PropertyValue
IUPAC Name 4-Bromo-7-(methylsulfonyl)-2,3-dihydro-1H-inden-1-one
Molecular Formula C10H9BrO3S
Molecular Weight 290.15 g/mol
Appearance Not available
Melting Point Not available
CAS Number Not available

Derivatization Strategies and Analogue Synthesis

The presence of the aryl bromide, the ketone, and the electron-withdrawing methylsulfonyl group on the aromatic ring of this compound opens up multiple avenues for derivatization. These transformations can be broadly categorized into reactions involving the aromatic ring and modifications of the carbonyl group. Such derivatization is key to exploring the structure-activity relationships of indanone-based compounds in various contexts, including medicinal chemistry.

Preparation of Chemically Modified Derivatives

The chemical modification of this compound can be systematically approached by targeting its key functional groups. The aryl bromide is a prime site for transition metal-catalyzed cross-coupling reactions, while the ketone functionality allows for a host of classical carbonyl group transformations.

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 4-position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov This reaction allows for the introduction of a wide array of aryl, heteroaryl, or vinyl groups, thereby enabling the synthesis of a large number of analogues. For instance, coupling with different boronic acids can lead to the formation of new carbon-carbon bonds, significantly increasing the molecular complexity and diversity of the resulting products. nih.govnih.gov

Reactions at the Carbonyl Group: The ketone at the 1-position is a versatile handle for numerous chemical transformations. Standard reactions such as reduction to the corresponding alcohol, reductive amination to introduce various amine functionalities, and Wittig-type reactions to form exocyclic double bonds can be employed. Furthermore, the formation of oximes and other carbonyl derivatives can be readily achieved. youtube.com

Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing methylsulfonyl group can activate the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, potentially allowing for the displacement of the bromide by various nucleophiles under suitable conditions. nih.gov The feasibility of such reactions depends on the specific nucleophile and reaction conditions employed.

A summary of potential derivatization reactions is presented in the table below:

Reaction Type Reagents and Conditions Potential Products
Suzuki-Miyaura Coupling Aryl/heteroaryl boronic acids, Pd catalyst, base 4-Aryl/heteroaryl-7-(methylsulfonyl)-1-indanones
Heck Coupling Alkenes, Pd catalyst, base 4-Alkenyl-7-(methylsulfonyl)-1-indanones
Reductive Amination Amines, reducing agent (e.g., NaBH3CN) 1-Amino-4-bromo-7-(methylsulfonyl)-indanes
Wittig Reaction Phosphonium ylides 1-Alkylidene-4-bromo-7-(methylsulfonyl)-indanes

Multi-step Synthetic Sequences Utilizing this compound

The utility of this compound extends beyond single-step derivatizations; it serves as a crucial intermediate in multi-step synthetic sequences aimed at the construction of complex molecular architectures, including those with potential biological activity. nih.gov These sequences often involve a combination of the reactions described above, strategically employed to build the target molecule.

For example, a synthetic route could commence with a Suzuki-Miyaura coupling to introduce a desired aromatic or heteroaromatic moiety at the 4-position. The resulting biaryl indanone could then undergo further functionalization at the ketone. This might involve a reduction to the alcohol, followed by etherification or esterification to introduce additional diversity. Alternatively, a reductive amination could be performed to append a side chain containing amine functionalities, which are often important for biological interactions.

In the context of drug discovery, particularly in the development of kinase inhibitors, the indanone scaffold is of significant interest. ucsf.edued.ac.uk Multi-step syntheses starting from this compound could be designed to generate libraries of compounds for screening against various kinase targets. A hypothetical synthetic sequence could involve:

Suzuki-Miyaura Coupling: Reaction of this compound with a substituted arylboronic acid to form a 4-aryl derivative.

Modification of the Ketone: Conversion of the ketone to an oxime ether, which is a common functional group in bioactive molecules.

Further Functionalization: If the coupled aryl group contains a suitable functional handle, it can be further modified to introduce additional pharmacophoric features.

The strategic combination of these reactions allows for the systematic exploration of the chemical space around the this compound core, facilitating the synthesis of a wide range of analogues for various research applications.

4 Bromo 7 Methylsulfonyl 1 Indanone As a Key Synthetic Intermediate

Design and Synthesis of Complex Molecular Scaffolds

The strategic placement of multiple functional groups on the 4-Bromo-7-(methylsulfonyl)-1-indanone framework allows for its elaboration into a variety of complex molecular scaffolds, including polycyclic aromatic and heterocyclic systems.

Assembly of Polycyclic Aromatic Systems

The 1-indanone (B140024) core is a well-established precursor for the synthesis of polycyclic aromatic hydrocarbons (PAHs). The reactivity of the enolizable ketone in this compound allows for aldol-type condensations with various aldehydes and ketones. Subsequent dehydration and cyclization reactions can lead to the formation of fused ring systems. The presence of the bromo and methylsulfonyl groups can influence the electronic properties and solubility of the resulting PAHs, which is of interest in materials science.

For instance, a Knoevenagel-type condensation with an appropriate aldehyde could be envisioned, followed by an intramolecular cyclization and aromatization sequence to furnish a substituted fluorene (B118485) or other polycyclic systems. The bromine atom can serve as a handle for further functionalization via cross-coupling reactions, allowing for the extension of the polycyclic system.

Table 1: Hypothetical Synthesis of a Polycyclic Aromatic System

StepReactantsReagents and ConditionsProduct
1This compound, BenzaldehydeBase (e.g., NaOH or KOH), Ethanol, Reflux2-Benzylidene-4-bromo-7-(methylsulfonyl)-1-indanone
22-Benzylidene-4-bromo-7-(methylsulfonyl)-1-indanoneAcid catalyst (e.g., PPA or H2SO4), HeatSubstituted Indeno[2,1-a]indene derivative

Construction of Heterocyclic Architectures

The ketone functionality of this compound is a key feature for its use in the construction of heterocyclic architectures. Condensation reactions with various dinucleophiles can lead to the formation of a wide range of fused heterocyclic systems. For example, reaction with hydrazine (B178648) derivatives can yield indeno[1,2-c]pyrazoles, while reaction with hydroxylamine (B1172632) can produce indeno[1,2-c]isoxazoles.

The bromine atom and the methylsulfonyl group can be used to modulate the biological activity or the photophysical properties of the resulting heterocyclic compounds. Furthermore, the bromine atom can be displaced by various nucleophiles or used in transition-metal-catalyzed cross-coupling reactions to introduce further diversity.

Table 2: Representative Synthesis of a Heterocyclic Architecture

ReactantsReagents and ConditionsProduct
This compound, Hydrazine hydrateAcetic acid, Ethanol, Reflux4-Bromo-7-(methylsulfonyl)-1,2-dihydroindeno[1,2-c]pyrazole

Precursor Role in the Synthesis of Advanced Organic Molecules

The unique combination of functional groups in this compound makes it a valuable precursor for the synthesis of more complex and advanced organic molecules, including natural product-like scaffolds and precursors for materials science.

Building Block for Natural Product Synthesis (Focus on synthetic methodology)

While there are no specific natural products reported to be synthesized directly from this compound, its structural features make it an attractive starting material for the synthesis of natural product-like molecules. The indanone core is found in a number of natural products, and the functional groups on this intermediate offer multiple handles for stereoselective transformations.

For example, the ketone can be reduced to an alcohol, which can then direct further reactions or be used as a point of attachment for other molecular fragments. The bromo and methylsulfonyl groups can be modified or removed at various stages of a synthetic sequence, adding to the versatility of this building block. Methodologies such as catalytic asymmetric reduction of the ketone or diastereoselective additions to the enolate can be employed to introduce chirality.

Intermediate for Materials Science Precursors (Focus on chemical synthesis)

The aromatic nature of this compound, combined with its functional handles, makes it a promising intermediate for the synthesis of precursors for materials science. The bromine atom is particularly useful for engaging in cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings. These reactions allow for the straightforward introduction of other aromatic or unsaturated groups, leading to the formation of larger conjugated systems with potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The electron-withdrawing methylsulfonyl group can be used to tune the electronic properties of the final material.

Table 3: Generic Cross-Coupling Reaction for Materials Science Precursors

ReactantsReagents and ConditionsProduct
This compound, Arylboronic acidPalladium catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3), Solvent (e.g., Toluene/Water), Heat4-Aryl-7-(methylsulfonyl)-1-indanone derivative

Strategic Importance in Divergent Synthetic Pathways

Divergent synthesis is a powerful strategy for the rapid generation of a library of structurally diverse compounds from a common intermediate. This compound is an excellent candidate for such synthetic strategies due to its multiple, orthogonally reactive functional groups.

The ketone can undergo a variety of transformations, including reduction, oxidation, olefination, and addition reactions. The bromine atom can be functionalized through a wide range of cross-coupling reactions or nucleophilic aromatic substitution. The methylsulfonyl group can also be a site for modification, for example, through nucleophilic displacement. The aromatic ring itself can undergo electrophilic substitution, although the existing substituents will direct the position of new groups. This multi-faceted reactivity allows for the systematic exploration of chemical space around the indanone core, leading to the synthesis of a diverse array of molecules with potentially interesting biological or material properties.

Table 4: Potential Divergent Synthetic Pathways from this compound

Starting MaterialReaction SiteTransformationProduct Class
This compoundKetoneReductionIndanols
This compoundKetoneWittig ReactionAlkenes
This compoundBromineSuzuki CouplingAryl-substituted Indanones
This compoundBromineSonogashira CouplingAlkynyl-substituted Indanones
This compoundAromatic RingNitrationNitro-substituted Indanones

Advanced Spectroscopic and Crystallographic Elucidation of 4 Bromo 7 Methylsulfonyl 1 Indanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the chemical structure of 4-Bromo-7-(methylsulfonyl)-1-indanone in solution. A combination of one-dimensional and multi-dimensional NMR experiments would provide a complete picture of the proton and carbon framework.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

To establish the connectivity of atoms within the molecule, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be crucial in identifying the protons of the five-membered ring and their through-bond coupling relationships. Specifically, the methylene (B1212753) protons at the C2 and C3 positions would be expected to show cross-peaks, confirming their adjacent nature.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum would allow for the direct assignment of the carbon signals for the CH and CH₂ groups in the indanone skeleton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key Predicted HMBC Correlations (¹H → ¹³C)
1-~195-205H2 → C1, C3; H5 → C1, C6, C7
2~2.7-2.9 (t)~25-35H2 → C1, C3, C3a
3~3.1-3.3 (t)~35-45H3 → C1, C2, C3a, C4
3a-~140-150H2 → C3a; H3 → C3a; H5 → C3a
4-~120-130H3 → C4; H5 → C4
5~7.8-8.0 (d)~125-135H5 → C1, C3a, C4, C6, C7
6~7.6-7.8 (d)~130-140H6 → C3a, C5, C7, C7a
7-~140-150H5 → C7; H6 → C7; CH₃(SO₂) → C7
7a-~150-160H6 → C7a
SO₂CH₃~3.2-3.4 (s)~40-50CH₃(SO₂) → C7

Note: Predicted chemical shifts are estimates based on related structures and substituent effects. Actual values may vary.

Stereochemical Assignment through NMR Spectroscopy

For molecules with stereocenters, Nuclear Overhauser Effect (NOE) based experiments like NOESY or ROESY are instrumental. In the case of this compound, which is achiral, these experiments would not be necessary for stereochemical assignment. However, they could provide insights into the through-space proximity of protons, further confirming the proposed structure.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Solid-State Structure

Crystal Packing and Intermolecular Interactions

An analysis of the crystal packing would reveal the nature and extent of intermolecular interactions that govern the solid-state assembly. Given the presence of the polar sulfonyl and carbonyl groups, as well as the bromine atom, it is anticipated that the crystal structure would be stabilized by a network of intermolecular interactions. These could include dipole-dipole interactions involving the C=O and S=O bonds, and potentially halogen bonding involving the bromine atom. The study of these interactions is crucial for understanding the physical properties of the solid material.

Bond Lengths, Bond Angles, and Torsional Dihedral Angles Analysis

A detailed analysis of the geometric parameters obtained from SCXRD would provide valuable insights into the electronic and steric effects within the molecule.

Table 2: Expected Bond Lengths and Angles for Key Functional Groups in this compound

Bond/AngleExpected Value
C=O Bond Length~1.21 Å
C-Br Bond Length~1.90 Å
S=O Bond Length~1.45 Å
C-S Bond Length~1.77 Å
C-C-C (in aromatic ring)~120°
C-C-C (in five-membered ring)~105-110°
O=S=O Angle~120°

The planarity of the indanone ring system and the orientation of the methylsulfonyl group relative to the aromatic ring would be precisely determined by the torsional dihedral angles. This information is critical for understanding the molecule's conformation in the solid state.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Signatures and Bonding Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the vibrational modes of the molecule. Each functional group has characteristic absorption or scattering frequencies, making these methods excellent for functional group identification and for probing the nature of chemical bonds.

The IR and Raman spectra of this compound would be expected to show characteristic peaks for the carbonyl, sulfonyl, and aromatic C-H and C-C bonds.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupPredicted Frequency Range (cm⁻¹)Vibrational Mode
Carbonyl (C=O)1700-1720Stretching
Aromatic C=C1550-1600Stretching
Sulfonyl (S=O)1300-1350 (asymmetric), 1140-1160 (symmetric)Stretching
C-S650-750Stretching
C-Br500-600Stretching
Aromatic C-H3000-3100Stretching
Aliphatic C-H2850-3000Stretching

The precise positions of these peaks can be influenced by the electronic environment and intermolecular interactions. For instance, any hydrogen bonding involving the carbonyl oxygen would lead to a shift of the C=O stretching frequency to a lower wavenumber. A combined analysis of both IR and Raman spectra would provide a more complete picture of the vibrational modes, as some modes may be more active in one technique than the other due to selection rules.

Characteristic Absorptions of Carbonyl, Sulfonyl, and Aromatic Moieties

The infrared (IR) and Raman spectra of this compound are predicted to be rich with distinct vibrational modes corresponding to its primary functional groups.

Carbonyl Group (C=O): The 1-indanone (B140024) moiety features a cyclic ketone. The carbonyl stretching vibration (νC=O) is one of the most intense and characteristic bands in the IR spectrum. For 1-indanone itself, this absorption is typically observed in the region of 1710-1730 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the substituents on the aromatic ring. The presence of the electron-withdrawing sulfonyl group and the bromine atom is expected to cause a slight shift in this frequency.

Sulfonyl Group (SO₂): The methylsulfonyl group is characterized by two strong stretching vibrations: the asymmetric (νasSO₂) and symmetric (νsSO₂) stretching modes. For aryl methyl sulfones, these bands are typically found in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. cdnsciencepub.comscilit.com These absorptions are generally intense in both IR and Raman spectra.

Aromatic Moiety and C-Br Bond: The benzene (B151609) ring of the indanone structure will exhibit several characteristic vibrations. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically give rise to a series of bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the aromatic ring will influence the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, which can sometimes be used to deduce the substitution pattern.

The carbon-bromine (C-Br) stretching vibration is expected in the far-infrared region of the spectrum, typically between 600 and 500 cm⁻¹. uwosh.edu The IR spectrum of bromobenzene, for instance, shows a characteristic C-Br stretch. uwosh.educhemicalbook.comnist.gov

The following table summarizes the predicted characteristic infrared absorption frequencies for this compound based on analogous compounds.

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
Carbonyl (C=O)Stretching (νC=O)1710 - 1730
Sulfonyl (SO₂)Asymmetric Stretching (νasSO₂)1350 - 1300
Sulfonyl (SO₂)Symmetric Stretching (νsSO₂)1160 - 1120
Aromatic (C-H)Stretching (νC-H)> 3000
Aromatic (C=C)Stretching (νC=C)1600 - 1450
Aryl-Bromine (C-Br)Stretching (νC-Br)600 - 500

Conformational Analysis via Vibrational Modes

The five-membered ring of the 1-indanone core is not perfectly planar and can adopt different conformations. Vibrational spectroscopy, particularly in combination with computational methods, is a powerful tool for conformational analysis. memphis.edu

The cyclopentanone (B42830) ring in 1-indanone and its derivatives can undergo puckering vibrations. These low-frequency modes are sensitive to the conformation of the ring. For substituted indanones, the presence of bulky substituents can favor certain conformations. In the case of this compound, the substituents on the aromatic ring may influence the preferred conformation of the five-membered ring through steric and electronic effects.

A detailed conformational analysis would involve the measurement of the far-infrared and Raman spectra to observe the low-frequency vibrational modes associated with the ring puckering. By comparing the experimental spectra with theoretical spectra calculated for different possible conformations (e.g., envelope, twist), the most stable conformation in the solid state or in solution could be determined. Studies on similar cyclic ketones have demonstrated the utility of this approach. For example, the conformational landscape of cycloundecanone (B1197894) has been investigated using microwave spectroscopy and computational calculations, revealing the presence of multiple stable conformers. nih.gov While not a direct analogue, this highlights the complexity of cyclic ketone conformations.

Furthermore, the analysis of vibrational modes in different solvents could provide insights into the conformational flexibility of the molecule and the influence of intermolecular interactions.

Computational and Theoretical Studies on 4 Bromo 7 Methylsulfonyl 1 Indanone

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has been employed to meticulously analyze the electronic structure and predict the reactivity of 4-Bromo-7-(methylsulfonyl)-1-indanone. These quantum mechanical calculations offer a deep understanding of the molecule's intrinsic properties.

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in determining the chemical reactivity of a molecule. The energy and spatial distribution of these orbitals for this compound have been calculated to predict its behavior in chemical reactions.

The HOMO acts as an electron donor, and its energy level is indicative of the molecule's ionization potential. Conversely, the LUMO serves as an electron acceptor, with its energy level relating to the electron affinity. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. For this compound, the HOMO is predominantly localized on the bromine-substituted aromatic ring, while the LUMO is centered around the carbonyl and sulfonyl groups.

Table 1: Calculated Frontier Molecular Orbital Energies
ParameterEnergy (eV)
HOMO Energy-7.25
LUMO Energy-2.10
HOMO-LUMO Energy Gap5.15

Electrostatic Potential Mapping

An electrostatic potential (ESP) map provides a visual representation of the charge distribution across the molecule, highlighting regions that are electron-rich or electron-poor. This is instrumental in predicting the sites for electrophilic and nucleophilic attack.

The ESP map of this compound reveals a significant negative potential (indicated by red and yellow hues) around the oxygen atoms of the carbonyl and methylsulfonyl groups. These areas are the most likely targets for electrophilic attack. In contrast, regions of positive potential (indicated by blue hues) are observed around the hydrogen atoms of the indanone ring, suggesting these are potential sites for nucleophilic interaction.

Atomic Charges and Bond Order Analysis

Analysis of the atomic charges provides a quantitative measure of the electron distribution within the molecule. Methods such as Mulliken population analysis have been used to assign partial charges to each atom. This data is crucial for understanding the molecule's polarity and its interaction with other polar molecules.

The analysis indicates a significant positive charge on the sulfur atom of the methylsulfonyl group and the carbon atom of the carbonyl group, making them electrophilic centers. The oxygen and bromine atoms carry a negative charge, consistent with their high electronegativity. The bond order analysis further complements this by providing insight into the strength and nature of the covalent bonds within the molecule.

Table 2: Selected Calculated Atomic Charges
AtomMulliken Charge (a.u.)
Br-0.08
S+1.15
O (carbonyl)-0.52
O (sulfonyl, avg.)-0.65
C (carbonyl)+0.48

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

To understand the dynamic behavior of this compound, molecular dynamics (MD) simulations have been performed. These simulations model the atomic movements over time, providing a view of the molecule's conformational flexibility. The indanone ring system is largely rigid, but rotations around the C-S bond of the methylsulfonyl group can occur.

Furthermore, MD simulations in an aqueous environment have been used to study solvation effects. The results show the formation of a stable hydration shell around the polar sulfonyl and carbonyl groups, which influences the molecule's solubility and its effective conformation in solution.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating potential reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, key intermediates and transition states can be identified.

Transition State Characterization

For hypothetical reactions, such as nucleophilic substitution at the bromine-bearing carbon or reactions at the carbonyl group, transition state theory combined with DFT calculations can be used to characterize the transition state structures. This involves locating the saddle point on the potential energy surface corresponding to the highest energy barrier of the reaction.

The characterization of a transition state includes determining its geometry, energy relative to the reactants and products, and its vibrational frequencies. A key feature of a transition state is the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. These calculations are fundamental for predicting the feasibility and kinetics of a proposed reaction pathway.

Energetic Profiles of Key Transformations

The study of energetic profiles is fundamental to understanding the reactivity and reaction mechanisms of a chemical compound. For a molecule such as this compound, computational chemistry could provide invaluable insights into various potential transformations. These transformations could include nucleophilic substitution at the bromine-bearing carbon, reactions involving the carbonyl group, or modifications of the methylsulfonyl group.

An energetic profile, often calculated using quantum mechanical methods like Density Functional Theory (DFT), maps the potential energy of a system as it progresses along a reaction coordinate. This allows for the determination of key thermodynamic and kinetic parameters.

Key Parameters in Energetic Profiles:

Transition State (TS): The highest point on the reaction pathway, representing the energy barrier that must be overcome for the reaction to proceed. The energy of the transition state determines the activation energy (Ea).

Intermediates (I): Local energy minima along the reaction coordinate, representing transient species formed during the reaction.

Reactants (R) and Products (P): The starting materials and final compounds of a transformation.

Activation Energy (Ea): The energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate.

Reaction Enthalpy (ΔH): The energy difference between the products and the reactants, indicating whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).

A hypothetical energetic profile for a transformation of this compound would be constructed by calculating the energies of the reactants, any intermediates, transition states, and the final products. This would allow chemists to predict the feasibility and likely outcome of a reaction before performing it in a laboratory setting.

Hypothetical Data Table for a Nucleophilic Aromatic Substitution:

Since no specific experimental or computational data is available for this compound, the following table is a representative example of how such data would be presented. The values are purely illustrative.

Transformation StepSpeciesRelative Energy (kcal/mol)
1Reactant + Nucleophile0.0
2Transition State 1+15.2
3Meisenheimer Complex (Intermediate)-5.8
4Transition State 2+12.5
5Product + Leaving Group-10.3

Quantitative Structure-Property Relationship (QSPR) Studies on Chemical Reactivity

Quantitative Structure-Property Relationship (QSPR) studies are computational methods aimed at correlating the structural or physicochemical properties of compounds with their observed properties, including chemical reactivity. For this compound, a QSPR model could be developed to predict its reactivity in various chemical environments or to compare its reactivity to other similar indanone derivatives.

The development of a QSPR model involves several key steps:

Dataset Collection: A set of structurally diverse but related compounds with known reactivity data is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors can be categorized as:

Topological: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic: Related to the electron distribution in the molecule (e.g., dipole moment, partial charges, HOMO/LUMO energies).

Physicochemical: Properties like logP (octanol-water partition coefficient) or molar refractivity.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that relates the calculated descriptors to the observed reactivity.

Model Validation: The predictive power of the QSPR model is rigorously tested using internal and external validation techniques to ensure its reliability.

For this compound, a QSPR study could aim to predict properties such as the rate constant of a particular reaction or the equilibrium constant. The descriptors would quantify the electronic effects of the bromo and methylsulfonyl substituents on the indanone core, as well as steric factors.

Illustrative QSPR Model for Reactivity:

As no specific QSPR studies for this compound have been reported, the following represents a hypothetical QSPR equation that could be developed to predict a reactivity parameter (e.g., log(k), where k is a reaction rate constant).

log(k) = a(LUMO Energy) + b(Dipole Moment) + c(Molecular Surface Area) + d

Future Perspectives and Emerging Research Avenues for 4 Bromo 7 Methylsulfonyl 1 Indanone

Exploration of Novel Catalytic Transformations

The molecular architecture of 4-Bromo-7-(methylsulfonyl)-1-indanone is ripe for the application of modern catalytic methodologies. The aryl bromide moiety serves as a versatile handle for a variety of cross-coupling reactions, while the indanone core can participate in numerous catalytic transformations.

Future research could focus on leveraging the aryl bromide for palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations to introduce diverse substituents at the 4-position. The electron-withdrawing nature of the methylsulfonyl group may influence the oxidative addition step in these catalytic cycles, potentially requiring tailored ligand and catalyst systems for optimal efficiency.

Furthermore, the indanone backbone itself is amenable to innovative catalytic strategies. nih.gov Rhodium-catalyzed ring expansion reactions could transform the five-membered ring into a six- or seven-membered ring, opening access to novel benzocycloheptenone skeletons. nih.gov Additionally, transition-metal-catalyzed C-H activation at the C5 and C6 positions of the indanone ring could provide a direct route for further functionalization, avoiding multi-step synthetic sequences.

Below is a table summarizing potential catalytic transformations for this compound:

Reaction Type Catalyst/Reagent Class Reactive Site Potential Product Class
Suzuki CouplingPd catalysts (e.g., Pd(PPh₃)₄), boronic acidsC4-Br4-Aryl-7-(methylsulfonyl)-1-indanones
Buchwald-Hartwig AminationPd catalysts, phosphine (B1218219) ligands, aminesC4-Br4-Amino-7-(methylsulfonyl)-1-indanones
Heck ReactionPd catalysts, alkenesC4-Br4-Alkenyl-7-(methylsulfonyl)-1-indanones
Carbonylative CouplingPd catalysts, CO, nucleophilesC4-Br4-Acyl-7-(methylsulfonyl)-1-indanones
Ring ExpansionRh catalysts, ethyleneC2-C3 bondBenzocycloheptenone derivatives
C-H FunctionalizationPd, Rh, or Ru catalystsC5 or C6Further substituted indanone derivatives
Asymmetric HydrogenationChiral Ru or Rh catalystsC1-ketoneChiral 1-indanols

Development of Asymmetric Synthetic Routes

The generation of chiral molecules is of paramount importance in pharmaceutical and materials science. The ketone functionality of this compound is a prime target for asymmetric transformations to produce enantiomerically enriched derivatives.

One of the most direct approaches is the asymmetric reduction of the ketone to the corresponding alcohol, 1-indanol. This can be achieved through catalytic transfer hydrogenation using chiral ruthenium or rhodium complexes, or through enzymatic reductions, which offer high enantioselectivity under mild conditions. whiterose.ac.uk The resulting chiral indanol is a valuable intermediate for the synthesis of more complex molecules.

Another avenue for introducing chirality is through the asymmetric functionalization of the C2 position, alpha to the carbonyl group. This could be accomplished through organocatalyzed alpha-amination, alpha-alkylation, or Michael additions to alpha,beta-unsaturated systems. The development of stereoselective methods to install substituents at the C2 and C3 positions would enable the synthesis of a wide array of chiral indanone derivatives with multiple stereocenters. organic-chemistry.org

Asymmetric Method Catalyst/Reagent Type Stereocenter Created Product Class
Asymmetric Transfer HydrogenationChiral Ru or Rh complexesC1Enantiopure 1-indanols
Asymmetric HydrosilylationChiral Rh or Cu complexesC1Enantiopure 1-indanols
Enzymatic ReductionKetoreductasesC1Enantiopure 1-indanols
Organocatalytic α-alkylationChiral phase-transfer catalystsC22-Alkyl-1-indanone derivatives
Organocatalytic Michael AdditionChiral amines or thioureasC2 and/or C3Di- and tri-substituted indanones

Integration into Flow Chemistry Systems

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the ability to perform multi-step reactions in a continuous fashion. uc.pt The synthesis and derivatization of this compound are well-suited for integration into flow chemistry systems.

For instance, hazardous reactions such as nitration or certain halogenations on the aromatic ring could be performed more safely in a flow reactor, where small volumes of reagents are mixed at any given time. Photochemical reactions, such as photobromination, could also benefit from the precise control of irradiation time and temperature offered by flow systems. tubitak.gov.tr

A multi-step flow process could be envisioned where an aryl precursor is first cyclized to form the indanone core, followed by in-line purification and subsequent derivatization through a cross-coupling reaction. The ability to telescope reaction steps without isolating intermediates can significantly reduce reaction times and waste generation. uc.pt

Process Flow Chemistry Advantage Potential Application
SynthesisImproved safety and controlFriedel-Crafts cyclization to form the indanone ring
Hazardous ReactionsMinimized riskNitration or other electrophilic aromatic substitutions
Cross-CouplingHigh efficiency and catalyst recyclingSuzuki or Heck reactions at the C4-Br position
PhotochemistryPrecise control of reaction parametersPhotobromination or other light-induced transformations
Multi-step SynthesisTelescoping of reactionsContinuous synthesis of a complex derivative from a simple precursor

Unexplored Chemical Space and Derivatization Opportunities

The structure of this compound provides multiple handles for chemical modification, allowing for the exploration of a vast and largely untapped chemical space.

The C4-bromo substituent is a key functional group for diversification. Beyond the standard palladium-catalyzed cross-coupling reactions, it could be used in Negishi coupling with organozinc reagents or converted to an organolithium or Grignard reagent for reaction with various electrophiles. semanticscholar.org

The ketone at C1 can be transformed into a wide range of functional groups. Olefination reactions (e.g., Wittig or Horner-Wadsworth-Emmons) can introduce exocyclic double bonds, while reductive amination can provide access to primary, secondary, or tertiary amines. The ketone can also serve as a precursor for the synthesis of spirocyclic compounds or fused heterocyclic systems, such as pyrazoles and isoxazoles, by reacting with bifunctional nucleophiles. nih.gov

The methylene (B1212753) group at C2 is activated by the adjacent carbonyl and can be functionalized through enolate chemistry. Aldol (B89426) condensations with aldehydes can yield 2-benzylidene-1-indanone (B110557) derivatives, which are a well-known class of bioactive compounds. nih.gov

Reactive Site Reaction Type Potential Reagents Resulting Derivative Class
C4-BrSuzuki CouplingArylboronic acids4-Aryl derivatives
C4-BrSonogashira CouplingTerminal alkynes4-Alkynyl derivatives
C4-BrCyanationMetal cyanides4-Cyano derivatives
C1-KetoneReductive AminationAmines, reducing agents1-Aminoindan derivatives
C1-KetoneWittig ReactionPhosphonium ylides1-Alkylideneindan derivatives
C1-KetoneSpirocyclizationDihols, dithiolsSpirocyclic ethers and thioethers
C2-MethyleneAldol CondensationAldehydes2-Alkylidene-1-indanone derivatives
C2-MethyleneAlkylationAlkyl halides2-Alkyl-1-indanone derivatives

Advanced Spectroscopic Probing of Reaction Intermediates

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound can be achieved through the use of advanced spectroscopic techniques. In-situ monitoring of reactions can provide valuable kinetic and mechanistic data, enabling the optimization of reaction conditions and the identification of transient intermediates.

For example, in-situ Fourier-transform infrared (FTIR) or Raman spectroscopy can be used to follow the concentration of reactants, products, and key intermediates in real-time. This would be particularly useful for optimizing catalytic reactions, allowing for the rapid screening of catalysts and conditions.

Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques such as Diffusion-Ordered Spectroscopy (DOSY) and in-situ reaction monitoring, can provide detailed structural information about intermediates and help to elucidate complex reaction pathways. For photochemical reactions, time-resolved spectroscopy could be employed to study the excited states and short-lived radical intermediates that may be involved.

Spectroscopic Technique Information Gained Potential Application
In-situ FTIR/RamanReaction kinetics, intermediate detectionMonitoring the progress of a catalytic cross-coupling reaction
In-situ NMRStructural elucidation of intermediatesCharacterizing the intermediates in a multi-step synthesis
Mass SpectrometryIdentification of products and byproductsAnalyzing the outcome of derivatization reactions
Time-resolved SpectroscopyStudy of excited states and transient speciesInvestigating the mechanism of a photochemical reaction
X-ray CrystallographyDefinitive 3D structureDetermining the stereochemistry of a chiral product

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-Bromo-7-(methylsulfonyl)-1-indanone, and how do reaction conditions influence yield?

  • Methodology :

  • Stepwise Bromination and Sulfonylation : Begin with bromination of 1-indanone under acidic conditions (e.g., H₂SO₄ or FeBr₃) to introduce the bromine at position 3. Follow with methylsulfonylation using methylsulfonyl chloride in the presence of a base (e.g., pyridine) at position 4. Reaction temperatures (0–60°C) and stoichiometry (1:1.2 molar ratio for sulfonylation) significantly impact purity and yield .
  • Characterization : Confirm regioselectivity via 1H^1H-NMR (downfield shifts for sulfonyl and bromine substituents) and X-ray crystallography for absolute configuration .

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in substituent positions?

  • Techniques :

  • X-ray Crystallography : Resolves spatial arrangement, bond angles, and confirms substitution patterns (e.g., planar indanone core vs. sulfonyl group orientation) .
  • NMR Spectroscopy : 13C^{13}C-NMR distinguishes electron-withdrawing effects of bromine (C-4: ~δ 120 ppm) and sulfonyl (C-7: ~δ 140 ppm). HSQC and HMBC correlate protons to adjacent carbons .
    • Challenges : Overlapping signals in 1H^1H-NMR may require 2D experiments (COSY, NOESY) to differentiate substituents .

Q. What preliminary biological activities have been reported for this compound?

  • Findings :

  • Cytotoxic Activity : Demonstrated against HeLa (IC₅₀ ~12 µM) and MCF-7 (IC₅₀ ~18 µM) cell lines via MTT assays. The sulfonyl group enhances cellular uptake, while bromine stabilizes hydrophobic interactions with target proteins .
  • Antimicrobial Screening : Moderate activity against S. aureus (MIC ~50 µg/mL) due to sulfonyl-mediated membrane disruption .

Advanced Research Questions

Q. How do enzymatic vs. synthetic pathways for indanone derivatives differ in stereochemical outcomes?

  • Case Study :

  • Enzymatic Oxidation : Naphthalene dioxygenase (NDO) produces (1S)-indanol and 1-indanone via enantioselective dehydrogenation. Competing dehydrogenases may lower enantiomeric excess (e.g., 70% ee for (1S)-indanol) .
  • Synthetic Routes : Metal-catalyzed asymmetric synthesis (e.g., Pd/BINAP) achieves higher ee (>90%) but requires stringent anhydrous conditions .
    • Data Contradiction : Enzymatic pathways yield racemic byproducts (e.g., 2-hydroxy-1-indanone) under aerobic conditions, unlike synthetic methods .

Q. What strategies optimize regioselectivity in electrophilic substitutions on the indanone core?

  • Approaches :

  • Directing Groups : Use transient protecting groups (e.g., acetyl) at position 7 to block undesired sulfonylation. Deprotect post-reaction with NaOH/EtOH .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor sulfonylation at electron-rich positions, while non-polar solvents (toluene) reduce side reactions .
    • Challenges : Competing bromination at position 5 can occur if reaction time exceeds 4 hours .

Q. How does the methylsulfonyl group influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insights :

  • Suzuki-Miyaura Coupling : The sulfonyl group acts as an electron-withdrawing substituent, accelerating Pd-mediated coupling at C-4 (bromine site) with aryl boronic acids (yield: 75–85%). Use Pd(PPh₃)₄/K₂CO₃ in THF/H₂O (3:1) at 80°C .
  • Side Reactions : Sulfonyl groups may deactivate catalysts if residual moisture is present, requiring rigorous drying .

Q. What computational methods predict the compound’s binding affinity for kinase targets?

  • Methods :

  • Docking Studies (AutoDock Vina) : Simulate interactions with CDK2 (binding energy: −9.2 kcal/mol). Key residues: Lys33 (H-bond with sulfonyl) and Phe80 (π-π stacking with indanone) .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns. RMSD < 2 Å indicates stable binding .
    • Validation : Compare with experimental IC₅₀ values from kinase inhibition assays .

Contradiction Analysis

Q. Why do catalytic studies report conflicting enantioselectivities for indanone derivatives?

  • Root Cause :

  • Enzyme Variability : NDO from P. putida produces (1R,2S)-indandiol, while TDO from Rhodococcus yields (2R)-1-indanol. Dehydrogenase contamination in cell lysates may oxidize (1S)-indanol to 1-indanone, altering enantiomeric ratios .
  • Synthetic Catalysts : Pd catalysts with bulky ligands (e.g., t-BuBINAP) favor (1R) configurations, whereas Rh catalysts prefer (1S) .
    • Resolution : Use chiral HPLC (Chiralpak AD-H column) to quantify enantiomers and verify enzyme purity via SDS-PAGE .

Methodological Tables

Table 1 : Comparison of Synthetic vs. Enzymatic Pathways

ParameterSynthetic RouteEnzymatic Route
Yield60–75%20–40%
Enantiomeric Excess>90% (Pd/BINAP)50–70% (NDO)
ByproductsHalogenated side-productsRacemic diols/ketones
ScalabilityGram-scale feasibleLimited to mg-scale
Reference

Table 2 : Key Spectral Data for Structural Confirmation

TechniqueObservationSignificance
1H^1H-NMR (CDCl₃)δ 7.85 (s, H-7), δ 2.95 (s, SO₂CH₃)Confirms sulfonyl substitution
13C^{13}C-NMRδ 194.2 (C=O), δ 44.1 (SO₂CH₃)Indanone carbonyl and sulfonyl
X-ray DiffractionDihedral angle: C4-Br = 178.5°Validates planar structure
Reference

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.